

# Application Notes and Protocols: Use of Cobalt Chloride Dihydrate in Electroplating

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: COBALT CHLORIDE,  
DIHYDRATE)

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These application notes provide a comprehensive overview of the use of cobalt chloride dihydrate ( $\text{CoCl}_2 \cdot 2\text{H}_2\text{O}$ ) in electroplating processes. This document details the role of cobalt chloride dihydrate, provides typical bath formulations, and outlines experimental protocols for electrodeposition and analysis.

## Introduction

Cobalt electroplating is a critical surface finishing technique used to enhance properties such as hardness, wear resistance, corrosion resistance, and magnetic characteristics. Cobalt chloride, in its dihydrate or, more commonly, its hexahydrate form ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ ), serves as a primary source of cobalt ions ( $\text{Co}^{2+}$ ) in the electroplating bath.<sup>[1][2][3]</sup> The chloride ions ( $\text{Cl}^-$ ) also contribute to the bath's conductivity and can aid in anode dissolution.<sup>[4]</sup> While the hexahydrate is more frequently supplied commercially, the dihydrate can also be utilized, with adjustments to the concentration to account for the different molar mass.<sup>[3]</sup>

## Role of Cobalt Chloride Dihydrate in the Electroplating Bath

Cobalt chloride dihydrate plays a multifaceted role in the electroplating solution:

- **Source of Metal Ions:** It dissociates in the aqueous solution to provide the  $\text{Co}^{2+}$  ions that are reduced at the cathode to form the metallic cobalt deposit.
- **Enhanced Conductivity:** The presence of chloride ions increases the electrical conductivity of the plating bath, which can improve the throwing power and overall efficiency of the plating process.[\[4\]](#)
- **Anode Corrosion:** In baths using cobalt anodes, chloride ions help to promote uniform anode dissolution, preventing passivation.[\[4\]](#)

## Quantitative Data

### Table 1: Typical Cobalt Electroplating Bath Compositions

This table summarizes various formulations for cobalt electroplating baths using a soluble cobalt salt, such as cobalt chloride. Note that  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$  is often used and can be substituted for  $\text{CoCl}_2 \cdot 2\text{H}_2\text{O}$  by adjusting the weight based on molecular weight.

Component	Concentration Range	Purpose	Reference
Cobalt Sulfate ( $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ )	100 - 400 g/L	Primary source of cobalt ions	<a href="#">[4]</a> <a href="#">[5]</a>
Cobalt Chloride ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ )	45 g/L (typical)	Source of cobalt ions, improves conductivity	<a href="#">[4]</a> <a href="#">[5]</a>
Boric Acid ( $\text{H}_3\text{BO}_3$ )	20 - 60 g/L	pH buffer, prevents pitting	<a href="#">[4]</a> <a href="#">[6]</a>
Sodium Saccharin	3.0 g/L (typical)	Brightener, stress reducer	<a href="#">[4]</a> <a href="#">[5]</a>
Sodium Lauryl Sulfate	0.05 - 0.1 g/L	Wetting agent, prevents pitting	<a href="#">[5]</a>

## Table 2: Typical Operating Parameters for Cobalt Electroplating

Parameter	Range	Effect	Reference
pH	3.0 - 5.0	Affects deposit properties and current efficiency	<a href="#">[4]</a> <a href="#">[6]</a>
Temperature	30 - 60 °C	Influences deposition rate and deposit stress	<a href="#">[4]</a> <a href="#">[5]</a>
Current Density	2 - 4 A/dm <sup>2</sup>	Affects plating speed and deposit morphology	<a href="#">[4]</a> <a href="#">[5]</a>
Agitation	Air or mechanical	Ensures uniform ion concentration at the cathode	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Preparation of a Cobalt Electroplating Bath

This protocol describes the preparation of a standard Watts-type cobalt electroplating bath.

Materials:

- Cobalt Sulfate Heptahydrate ( $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Cobalt Chloride Dihydrate ( $\text{CoCl}_2 \cdot 2\text{H}_2\text{O}$ ) or Hexahydrate ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Boric Acid ( $\text{H}_3\text{BO}_3$ )
- Sodium Saccharin
- Sodium Lauryl Sulfate
- Deionized water

- Hydrochloric acid or sulfuric acid (for pH adjustment)
- Sodium hydroxide (for pH adjustment)
- Heating plate with magnetic stirring
- Beakers and graduated cylinders
- pH meter

#### Procedure:

- Fill a beaker with approximately 70% of the final volume of deionized water.
- Heat the water to 50-60°C while stirring.
- Slowly dissolve the required amount of cobalt sulfate and cobalt chloride into the heated water.
- Once the cobalt salts are fully dissolved, add the boric acid and stir until it is also completely dissolved.
- Add the sodium saccharin and sodium lauryl sulfate to the solution and continue stirring.
- Allow the solution to cool to room temperature.
- Adjust the pH of the solution to the desired value (e.g., 4.0) using dilute hydrochloric acid or sodium hydroxide.
- Add deionized water to bring the solution to its final volume.
- Filter the solution to remove any impurities before use.

## Protocol 2: Hull Cell Test for Plating Bath Evaluation

The Hull cell test is a qualitative method to evaluate the performance of a plating bath over a range of current densities on a single test panel.<sup>[2][7]</sup>

#### Apparatus:

- 267 mL Hull cell
- DC power supply (rectifier)
- Cobalt anode
- Polished steel or brass Hull cell panel (cathode)
- Agitation system (e.g., air pump)
- Timer

Procedure:

- Ensure the Hull cell and anode are clean.
- Pour the prepared cobalt electroplating solution into the Hull cell up to the 267 mL mark.[\[2\]](#)
- Place the cobalt anode in the designated slot.
- Clean and prepare the cathode panel according to standard procedures (e.g., degreasing, acid dip, rinsing).
- Place the clean cathode panel into the Hull cell.
- Connect the positive lead of the rectifier to the anode and the negative lead to the cathode.
- Set the desired total current (e.g., 2 A) and plating time (e.g., 5 minutes).[\[5\]](#)
- Turn on the rectifier to begin plating.
- After the set time, turn off the rectifier, remove the panel, and rinse it thoroughly with water.
- Dry the panel and visually inspect the deposit. The appearance of the plating at different positions on the panel corresponds to different current densities (high current density on the end closest to the anode, low on the far end). This allows for assessment of brightness, burning, pitting, and throwing power.[\[2\]](#)

## Protocol 3: Cyclic Voltammetry (CV) for Bath Analysis

Cyclic voltammetry is an electrochemical technique used to study the deposition and stripping of cobalt, providing insights into the reaction kinetics and the effects of additives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Potentiostat/Galvanostat
- Three-electrode cell
- Working electrode (e.g., platinum rotating disk electrode)
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter electrode (e.g., platinum wire or mesh)
- Sample of the cobalt electroplating bath

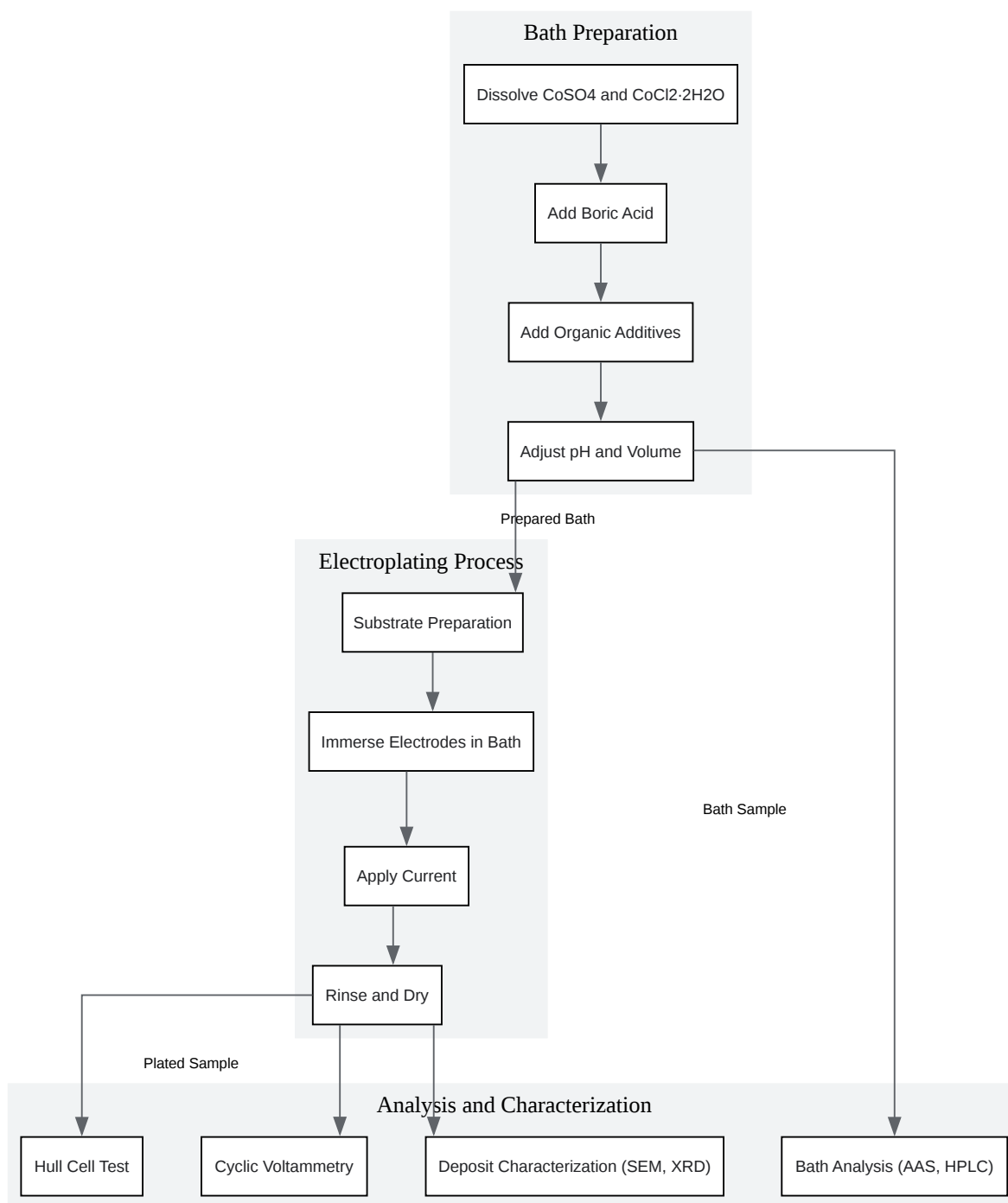
Procedure:

- Set up the three-electrode cell with the working, reference, and counter electrodes immersed in the cobalt plating solution.
- To remove dissolved oxygen, which can interfere with the measurements, purge the solution with nitrogen gas for approximately 15 minutes.[\[11\]](#)
- Set the parameters on the potentiostat software. A typical potential scan might range from an initial potential where no reaction occurs to a negative potential sufficient to deposit cobalt, and then back to a positive potential to strip the deposited cobalt. For example, scanning from +0.5 V to -1.2 V and back.
- Set the scan rate (e.g., 50 mV/s).
- Run the cyclic voltammogram. The resulting plot of current versus potential will show a cathodic peak corresponding to cobalt deposition and an anodic peak corresponding to the stripping of the deposited cobalt.

- The shape, position, and magnitude of these peaks can be analyzed to understand the plating process, including the influence of additives and the concentration of cobalt ions.

## Visualizations

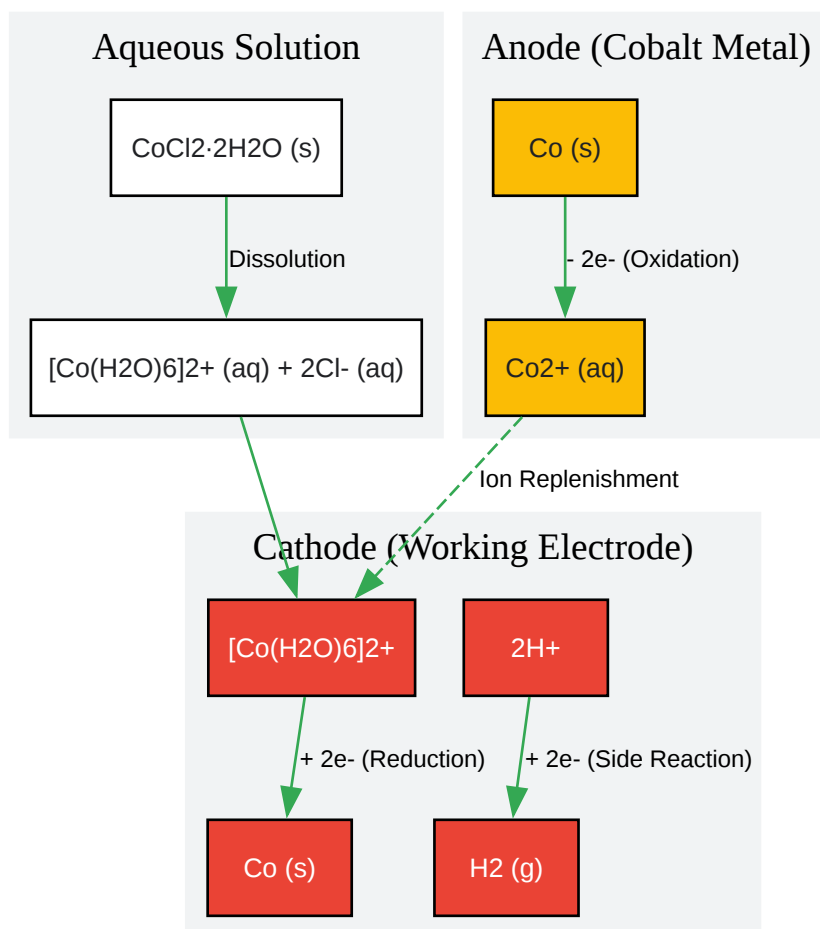
## Experimental Workflow



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Caption: Workflow for cobalt electroplating using a cobalt chloride dihydrate bath.

## Electrochemical Reaction Pathway



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## References

- 1. Copper Display Electroplating With Cobalt Salts and Graphite Electrodes. : 3 Steps - Instructables [instructables.com]
- 2. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]

- 3. Properties and applications of cobalt chloride-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky technology development co.,ltd. [fairskyland.com]
- 4. mdpi.com [mdpi.com]
- 5. JPH06128789A - Bright cobalt plating solution - Google Patents [patents.google.com]
- 6. CN111041533B - Electroplating solution for electroplating pure cobalt and application thereof - Google Patents [patents.google.com]
- 7. What is Hull Cell Test? | Overview, experimental procedures, and test piece evaluation methods | YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 11. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using o-Nitrosophenol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Cobalt Chloride Dihydrate in Electroplating]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175721#use-of-cobalt-chloride-dihydrate-in-electroplating]

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